molecular formula H4O7P2 B571238 Pyrophosphoric-18O7 Acid CAS No. 1257293-46-1

Pyrophosphoric-18O7 Acid

Cat. No. B571238
CAS RN: 1257293-46-1
M. Wt: 191.974
InChI Key: XPPKVPWEQAFLFU-PUHJJIKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrophosphoric-18O7 Acid, also known as diphosphoric acid, is an inorganic compound . It is colorless and odorless . It is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

Pyrophosphoric acid can be prepared by the reaction of phosphoric acid with phosphoryl chloride . Another method involves ion exchange from sodium pyrophosphate or treating lead pyrophosphate with hydrogen sulfide . A study also mentions the preparation of phosphoric acid-modified biochars at different pyrolysis temperatures .


Molecular Structure Analysis

Pyrophosphoric Acid is an acyclic phosphorus acid anhydride obtained by condensation of two molecules of phosphoric acid . The structural formula of Pyrophosphoric Acid is shown in the figure below .


Chemical Reactions Analysis

Pyrophosphoric acid is involved in several chemical reactions. For instance, it plays a critical role in DNA synthesis, where it is released following nucleotide incorporation during the DNA polymerization process . Another study mentions the use of pyrophosphoric acid in a bioluminescent assay for the high-sensitivity detection of Hepatitis B Virus .


Physical And Chemical Properties Analysis

Pyrophosphoric Acid’s molecular weight is 177.98 g/mol . It is soluble in water, ethyl alcohol, and diethyl ether . The anhydrous acid crystallizes in two polymorphs, which melt at 54.3 and 71.5 °C .

Scientific Research Applications

Mechanism of Action

Target of Action

Pyrophosphoric acid primarily targets the Farnesyl diphosphate synthase in Escherichia coli (strain K12) . This enzyme plays a crucial role in the biosynthesis of isoprenoids, which are vital for various cellular functions. Pyrophosphoric acid acts as a modulator of this enzyme . Additionally, it is an ingredient of a radiopharmaceutical used to visualize bone abnormalities and cardiovascular abnormalities .

Mode of Action

Pyrophosphoric acid interacts with its targets by modulating their activity. For instance, it modulates the activity of Farnesyl diphosphate synthase, thereby influencing the biosynthesis of isoprenoids . It also plays a role in the detoxification of pyrophosphate (PPi), a by-product of many biosynthetic pathways that can be cytotoxic if accumulated at high levels .

Biochemical Pathways

Pyrophosphoric acid is involved in several biochemical pathways. It plays a pivotal role in PPi detoxification by converting PPi to inorganic phosphate . This process is crucial in many biosynthetic pathways that produce PPi as a by-product . Moreover, it is involved in the phosphorylation of fructose-6-phosphate, a key step in glycolysis .

Result of Action

The action of Pyrophosphoric acid results in several molecular and cellular effects. It plays a significant role in maintaining pyrophosphate homeostasis, which is essential for the balance of catabolism and anabolism . By hydrolyzing PPi, it promotes anabolism while also being involved in catabolism as a glycolytic enzyme . This dual role allows it to maximize the utilization efficiency for carbon nutrients derived from host cells .

Safety and Hazards

Pyrophosphoric acid is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed .

Future Directions

Phosphorylation chemistry, which involves esters and anhydrides of phosphoric acid, is an essential methodology with significant impact on the biological sciences . Future research may focus on developing new strategies for synthesizing (poly)-phosphorylated substances and their analogues .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Pyrophosphoric-18O7 Acid can be achieved through the reaction of phosphorus pentoxide (P4O10) with 18O-labeled water (H218O) in the presence of a catalyst.", "Starting Materials": [ "Phosphorus pentoxide (P4O10)", "18O-labeled water (H218O)" ], "Reaction": [ "Step 1: Add phosphorus pentoxide (P4O10) to a reaction vessel", "Step 2: Add 18O-labeled water (H218O) to the reaction vessel", "Step 3: Heat the reaction mixture to 150-200°C", "Step 4: Allow the reaction to proceed for several hours", "Step 5: Cool the reaction mixture to room temperature", "Step 6: Add a small amount of water to the reaction mixture to dissolve any unreacted P4O10", "Step 7: Filter the reaction mixture to remove any solid impurities", "Step 8: Concentrate the filtrate under reduced pressure to obtain Pyrophosphoric-18O7 Acid as a white crystalline solid" ] }

CAS RN

1257293-46-1

Molecular Formula

H4O7P2

Molecular Weight

191.974

IUPAC Name

bis(oxidanyl)phosphoryl dihydrogen phosphate

InChI

InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/i1+2,2+2,3+2,4+2,5+2,6+2,7+2

InChI Key

XPPKVPWEQAFLFU-PUHJJIKPSA-N

SMILES

OP(=O)(O)OP(=O)(O)O

synonyms

Diphosphoric Acid-18O7;  Pyrophosphate-18O7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.